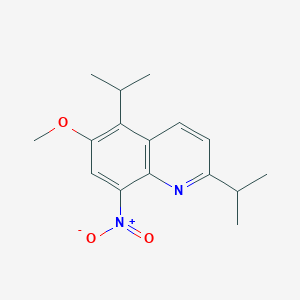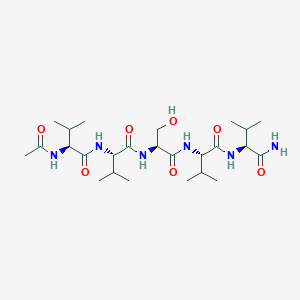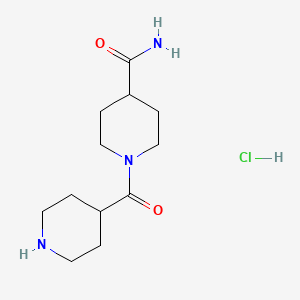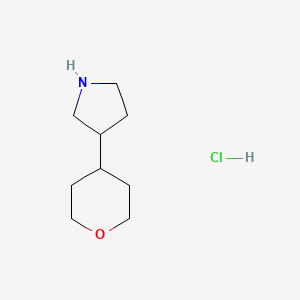![molecular formula C17H14F2N4O3 B12514334 (S)-N-[2-(2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide](/img/structure/B12514334.png)
(S)-N-[2-(2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a cyano group, and a difluoropyrrolidine moiety. It has garnered interest due to its potential biological activities and its role as a research chemical.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile, which is then reacted with quinoline-4-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of organic solvents such as chloroform or methanol, and the reactions are carried out under inert atmospheres to prevent degradation of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core or the difluoropyrrolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted quinoline or pyrrolidine derivatives.
Scientific Research Applications
N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a research chemical to study the reactivity and properties of quinoline derivatives.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit fibroblast activation protein, a serine protease involved in various biological processes . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects. This inhibition can modulate pathways related to cell proliferation, migration, and extracellular matrix remodeling.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-(3-(piperazine-1-yl)propoxy)quinoline-4-carboxamide
- N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-(methyl(3-(piperazin-1-yl)propyl)amino)quinoline-4-carboxamide
Uniqueness
N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide is unique due to its specific combination of functional groups and its potent inhibitory activity against fibroblast activation protein. This makes it a valuable tool in research focused on enzyme inhibition and related biological processes.
Properties
Molecular Formula |
C17H14F2N4O3 |
|---|---|
Molecular Weight |
360.31 g/mol |
IUPAC Name |
N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide |
InChI |
InChI=1S/C17H14F2N4O3/c18-17(19)6-10(7-20)23(9-17)15(25)8-22-16(26)12-3-4-21-14-2-1-11(24)5-13(12)14/h1-5,10,24H,6,8-9H2,(H,22,26) |
InChI Key |
BXAVVMNUDHIKSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12514267.png)

![2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B12514287.png)
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514304.png)


![4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline](/img/structure/B12514320.png)

![Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-](/img/structure/B12514327.png)




![methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B12514347.png)
